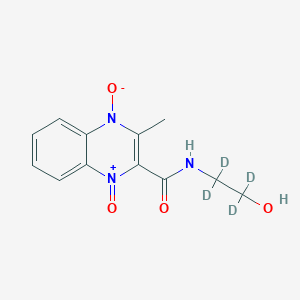
Actarit-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Actarit-d4 is a deuterated analog of Actarit, a nonsteroidal anti-inflammatory drug. It is primarily used in scientific research due to its stable isotope labeling, which allows for detailed studies of metabolic pathways and molecular interactions. The molecular formula of this compound is C10H7D4NO3, and it has a molecular weight of 197.22 .
Aplicaciones Científicas De Investigación
Actarit-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and reaction mechanisms.
Biology: Employed in metabolic studies to trace the pathways and interactions of Actarit in biological systems.
Medicine: Investigated for its potential therapeutic effects in treating rheumatoid arthritis and other inflammatory conditions.
Industry: Utilized in the development of new drugs and formulations, as well as in quality control processes
Mecanismo De Acción
Target of Action
Actarit-d4 primarily targets Carbonic Anhydrase II (CAII) . CAII is an enzyme that plays a crucial role in maintaining acid-base balance in the body. It catalyzes the reversible hydration of carbon dioxide, a reaction that is fundamental to many biological processes.
Mode of Action
This compound shows in vitro concentration-dependent inhibition of CAII activity with submicromolar potency . This suggests that this compound interacts with CAII, inhibiting its activity and thereby influencing the biochemical processes that this enzyme is involved in.
Biochemical Pathways
This compound affects the biochemical pathways associated with CAII. By inhibiting CAII, this compound may alter the balance of carbon dioxide and bicarbonate in cells, which could have downstream effects on various biochemical processes. Additionally, this compound may also interact with other targets such as RORγ (RAR-related orphan receptor-gamma), which is strongly related to its indication, rheumatoid arthritis .
Pharmacokinetics
A study on actarit (the non-deuterated form of this compound) showed that it displayed characteristics of a two-compartment model after treatment . This suggests that this compound may have similar pharmacokinetic properties. More research is needed to fully define these properties and to identify any other pathways through which this compound exerts its effects.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its inhibition of CAII and potential modulation of the immune system . By inhibiting CAII, this compound could alter the acid-base balance in cells, potentially affecting various cellular processes. Furthermore, by modulating the immune system, this compound could influence the body’s immune response, which could be particularly relevant in conditions like rheumatoid arthritis .
Safety and Hazards
In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .
Direcciones Futuras
The mechanism of action of Actarit-d4 as an anti-rheumatoid arthritis (RA) agent can now be re-examined from a CAII-inhibitor perspective, given existing relationships between this target and RA . Moreover, the confirmed CAII-Actarit-d4 association supports investigating the repositioning of this compound on other CAII-linked indications (e.g., hypertension, epilepsy, migraine, anemia, and bone, eye, and cardiac disorders) .
Análisis Bioquímico
Biochemical Properties
Actarit-d4 interacts with various biomolecules in biochemical reactions. It has been identified as a non-translocated competitive labeled inhibitor of the epithelial peptide transporter PepT1 . This interaction suggests that this compound plays a role in the transport of peptides across cellular membranes.
Cellular Effects
The effects of this compound on cells are not fully understood. It is known to have an impact on cellular processes related to arthritis. This compound is an antiarthritic compound, suggesting that it may influence cell signaling pathways, gene expression, and cellular metabolism in ways that mitigate the symptoms of arthritis .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the epithelial peptide transporter PepT1 This interaction suggests that this compound may influence the transport of peptides across cellular membranes, potentially affecting a variety of cellular functions
Temporal Effects in Laboratory Settings
It is known that this compound is used in proteomics research, suggesting that it may have long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
Its interaction with the epithelial peptide transporter PepT1 suggests that it may be involved in the transport of peptides across cellular membranes .
Transport and Distribution
This compound is likely transported and distributed within cells and tissues through its interaction with the epithelial peptide transporter PepT1 . This interaction suggests that this compound may influence the localization or accumulation of peptides within cells.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Actarit-d4 can be synthesized through various methods, including cogrinding and freeze-drying. These methods involve the interaction of Actarit with γ-cyclodextrin to form inclusion complexes. The cogrinding method uses a vibrating rod mill, while the freeze-drying method involves the removal of solvent under reduced pressure .
Industrial Production Methods: Industrial production of this compound involves the use of stable isotope labeling techniques. This process ensures the incorporation of deuterium atoms into the molecular structure of Actarit, resulting in this compound. The production process is carefully controlled to maintain the purity and stability of the compound.
Análisis De Reacciones Químicas
Types of Reactions: Actarit-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior and interactions in different environments.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide and potassium cyanide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Comparación Con Compuestos Similares
Actarit: The non-deuterated analog of Actarit-d4, used as an anti-inflammatory agent.
Mirabegron M9: Another deuterated compound with similar anti-inflammatory properties.
4-Acetylaminophenylacetic acid: A compound with a similar structure and therapeutic use
Uniqueness of this compound: this compound’s uniqueness lies in its stable isotope labeling, which allows for more precise and detailed studies of its metabolic pathways and interactions. This makes it a valuable tool in scientific research, particularly in the fields of chemistry, biology, and medicine.
Propiedades
IUPAC Name |
2-(4-acetamido-2,3,5,6-tetradeuteriophenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7(12)11-9-4-2-8(3-5-9)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14)/i2D,3D,4D,5D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MROJXXOCABQVEF-QFFDRWTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1CC(=O)O)[2H])[2H])NC(=O)C)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

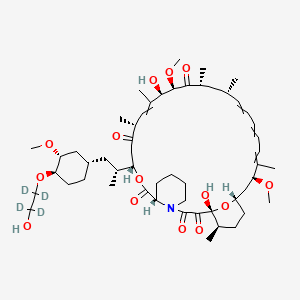
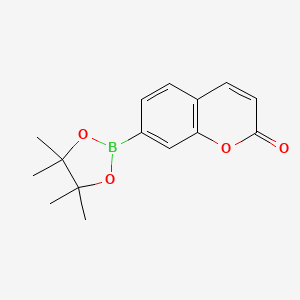

![3-Amino-1-methyl-5H-pyrido[4,3-b]indole-13C2,15N Acetate](/img/structure/B563857.png)
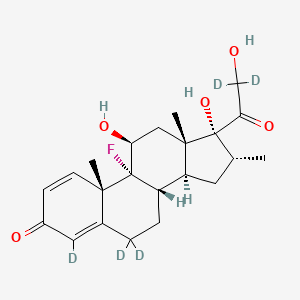

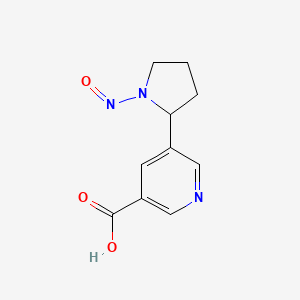


![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinyl]ethoxy-d4]benzyl]-2,4-thiazolidinedione](/img/structure/B563868.png)


